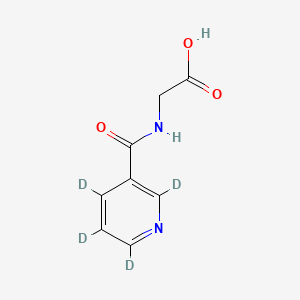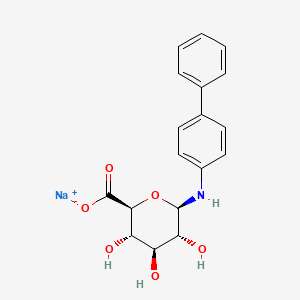
Indol-3-Carboxaldehyd-13C
Übersicht
Beschreibung
Indole-3-carboxaldehyde-13C is a labeled compound used extensively in chemical research. It is a derivative of indole-3-carboxaldehyde, where the carbon atom at the aldehyde group is replaced with the carbon-13 isotope. This labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Indole-3-carboxaldehyde itself is a metabolite of tryptophan and is known for its role in various biological processes, including plant growth and development .
Wissenschaftliche Forschungsanwendungen
Indole-3-carboxaldehyde-13C is widely used in scientific research due to its labeled carbon atom, which facilitates detailed studies using NMR spectroscopy. Its applications include:
Wirkmechanismus
Target of Action
Indole-3-carboxaldehyde-13C, also known as I3C, is a compound that has been studied for its potential bioactive properties . It has been found to interact with various targets, including endothelial cells , and is involved in the synthesis of tryptophan-based molecules . It is also instrumental in research on plant growth and development, as indole derivatives are closely related to compounds with plant hormone activity .
Mode of Action
I3C interacts with its targets through various mechanisms. For instance, it has been found to attenuate the release of pro-inflammatory cytokines and ROS levels in endothelial cells . Additionally, I3C undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form N-alkyl/aryl substitutions .
Biochemical Pathways
I3C is involved in several biochemical pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It also plays a role in the synthesis of tryptophan-based molecules . Moreover, it contributes to the field of environmental science, where it aids in the detection and quantification of indolic compounds in environmental samples .
Pharmacokinetics
It is known that i3c is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver, where levels are approximately 6-fold higher than those in the plasma .
Result of Action
The action of I3C results in various molecular and cellular effects. For instance, it has been found to have antibacterial , antiviral , antifungal , and antioxidant activities. Moreover, it has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .
Action Environment
The action of I3C can be influenced by various environmental factors. For instance, the presence of copper ions can facilitate the copper-catalyzed reaction of I3C with various dihalides . Moreover, the stability of I3C and its derivatives can be affected by the pH and temperature of the environment .
Biochemische Analyse
Biochemical Properties
Indole-3-carboxaldehyde-13C is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with various enzymes and proteins, including aromatic amino acid aminotransferase (ArAT), which catalyzes its production in the gut microbiota . Cytochrome P450 (CYP) 71B6 is also involved in its biosynthesis, converting indole-3-acetonitrile into Indole-3-carboxaldehyde-13C .
Cellular Effects
Indole-3-carboxaldehyde-13C has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate radiation-induced hematopoietic injury by enhancing hematopoietic stem and progenitor cell quiescence . It also suppresses intracellular reactive oxygen species production and inhibits apoptosis in irradiated hematopoietic stem and progenitor cells .
Molecular Mechanism
The molecular mechanism of action of Indole-3-carboxaldehyde-13C involves its binding interactions with biomolecules and changes in gene expression. For example, it has been shown to significantly increase hematopoietic stem and progenitor cell quiescence, thus conferring these cells with resistance against radiation injury . This suggests that Indole-3-carboxaldehyde-13C exerts its effects at the molecular level through modulation of cell cycle dynamics.
Temporal Effects in Laboratory Settings
It has been shown to extend the lifespan of mice after high-dose ionizing radiation exposure , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Indole-3-carboxaldehyde-13C vary with different dosages. For instance, it has been shown to improve survival in a dose-dependent manner in lethally irradiated mice .
Metabolic Pathways
Indole-3-carboxaldehyde-13C is involved in the tryptophan metabolic pathway . It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes involved in this pathway include aromatic amino acid aminotransferase (ArAT) and Cytochrome P450 (CYP) 71B6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indole-3-carboxaldehyde-13C can be synthesized through several methods. One common approach involves the copper-catalyzed reaction of indole with dihalides under basic conditions. This reaction forms various derivatives, including 1,1′-(pyrazine-2,3-diyl)bis(indole-3-carboxaldehyde) and 1-(6-chloropyrimidin-4-yl)indole-3-carboxaldehyde . The structural characterization of these derivatives is achieved using NMR, FT-IR, LC–MS, and SC-XRD analytical methods.
Industrial Production Methods: Industrial production of indole-3-carboxaldehyde-13C typically involves large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Indole-3-carboxaldehyde-13C undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form indole-3-methanol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-methanol.
Substitution: Halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxaldehyde-13C is unique due to its labeled carbon atom, which allows for detailed analytical studies. Similar compounds include:
Indole-3-carboxaldehyde: The non-labeled version used in various chemical and biological studies.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties and effects on liver metabolism.
These compounds share the indole nucleus but differ in their functional groups and specific applications.
Eigenschaften
IUPAC Name |
1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJUISKUQQNIM-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675975 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093452-52-8 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


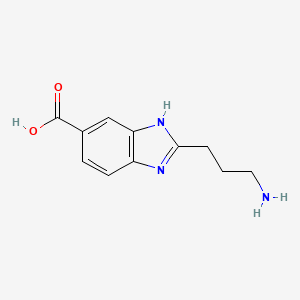

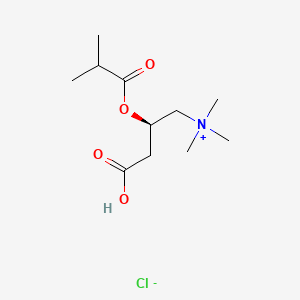
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
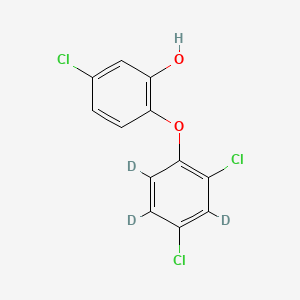
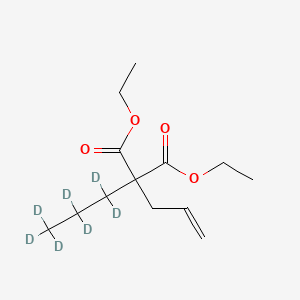
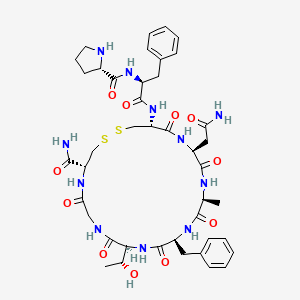
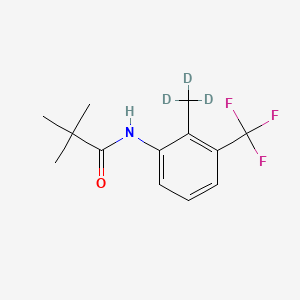
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
